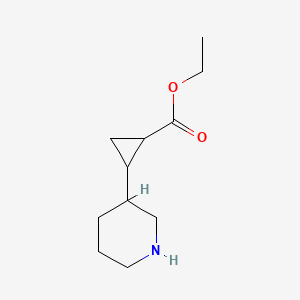

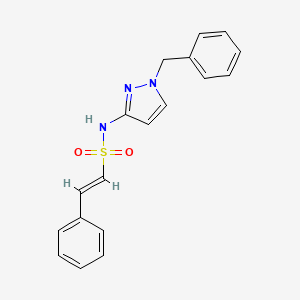

![molecular formula C6H6N4 B2878854 咪唑并[1,2-A]哒嗪-2-胺 CAS No. 1289267-53-3](/img/structure/B2878854.png)

咪唑并[1,2-A]哒嗪-2-胺

描述

Imidazo[1,2-A]pyrazin-2-amine acts as a versatile scaffold in organic synthesis and drug development . It has been receiving significant attention in the synthetic chemistry community due to its reactivity and multifarious biological activity .

Synthesis Analysis

An efficient iodine-catalyzed method for synthesizing imidazo[1,2-A]pyrazin-2-amine has been reported . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine and imidazopyridine derivatives in good yields .Molecular Structure Analysis

Imidazo[1,2-A]pyrazin-2-amine is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The structure is mainly based on the pattern and position of the substitution .Chemical Reactions Analysis

Imidazo[1,2-A]pyrazin-2-amine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .科学研究应用

Drug Development and Pharmaceutical Chemistry

Imidazo[1,2-A]pyrazin-2-amine serves as a fundamental scaffold in the development of new drugs due to its structural versatility and reactivity . It has been utilized in the synthesis of compounds with potential therapeutic effects, including anticancer , antiviral , and anti-inflammatory agents. Its ability to act as a core structure allows for the creation of a wide range of derivatives with diverse biological activities.

Cancer Treatment

This compound has shown promise in cancer treatment, particularly in the synthesis of novel ureas with antiproliferative properties targeting P53 in non-small cell lung cancer . The derivatives of Imidazo[1,2-A]pyrazin-2-amine have been evaluated for their efficacy against various cancer cell lines, offering new avenues for chemotherapy drug development.

Materials Science

In materials science, Imidazo[1,2-A]pyrazin-2-amine derivatives are explored for their potential as corrosion inhibitors, providing protection against environmental degradation . Their heterocyclic structure contributes to the stability and effectiveness of these compounds in preventing material corrosion.

Optoelectronic Devices

The optoelectronic properties of Imidazo[1,2-A]pyrazin-2-amine-based compounds make them suitable for use in organic light-emitting diodes (OLEDs) . These materials can function as blue emitters, playing a crucial role in the advancement of display technologies and offering energy-efficient solutions.

Sensors

Imidazo[1,2-A]pyrazin-2-amine has been employed in the design of fluorescent sensors for the detection of metal ions . These sensors exhibit significant fluorescence enhancement in the presence of specific ions, making them valuable tools for environmental monitoring and analytical chemistry.

Imaging

Derivatives of Imidazo[1,2-A]pyrazin-2-amine are used as luminescent scaffolds in imaging applications . They serve as emitters for confocal microscopy, aiding in the visualization of biological processes and structures with high resolution.

未来方向

Imidazo[1,2-A]pyrazin-2-amine has been receiving significant attention in the synthetic chemistry community due to its reactivity and multifarious biological activity . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

属性

IUPAC Name |

imidazo[1,2-a]pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-4-10-2-1-8-3-6(10)9-5/h1-4H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTYVPZQTIYWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-A]pyrazin-2-amine | |

CAS RN |

1289267-53-3 | |

| Record name | imidazo[1,2-a]pyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

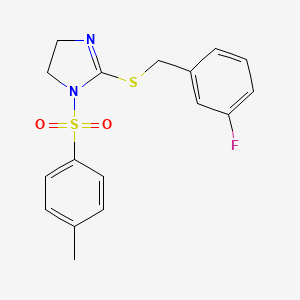

![Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2878772.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2878775.png)

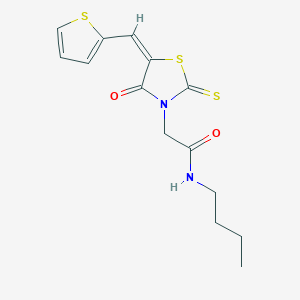

![3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2878780.png)

![1-[4-[3-(Difluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2878782.png)

![ethyl 1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2878783.png)

![2,4-Diamino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/no-structure.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2878792.png)